molecular formula C21H22N2O4S B11604552 3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid

3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid

Cat. No.: B11604552
M. Wt: 398.5 g/mol
InChI Key: ZJHNIKZTHFWZRG-IZZDOVSWSA-N
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Description

3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid is an organic compound with a complex structure It contains a benzoic acid core with various functional groups attached, including an isopropylphenyl group, a prop-2-enoyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the isopropylphenyl prop-2-enoyl intermediate: This can be achieved through the reaction of 4-isopropylbenzaldehyde with an appropriate enoylating agent under basic conditions.

    Coupling with the benzoic acid derivative: The intermediate is then coupled with a benzoic acid derivative containing the methoxy group. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Introduction of the carbonothioyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonothioyl group can be reduced to form a thiol group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides, often under basic conditions.

Major Products

    Oxidation: Formation of 3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-hydroxybenzoic acid.

    Reduction: Formation of 3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzenethiol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Lacks the isopropylphenyl and carbonothioyl groups.

    3-(4-isopropylphenyl)prop-2-enoylbenzoic acid: Lacks the methoxy and carbonothioyl groups.

    3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]benzoic acid: Lacks the methoxy group.

Uniqueness

3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid is unique due to the presence of all three functional groups: the isopropylphenyl group, the carbonothioyl group, and the methoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-methoxy-3-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C21H22N2O4S/c1-13(2)15-7-4-14(5-8-15)6-11-19(24)23-21(28)22-17-12-16(20(25)26)9-10-18(17)27-3/h4-13H,1-3H3,(H,25,26)(H2,22,23,24,28)/b11-6+

InChI Key

ZJHNIKZTHFWZRG-IZZDOVSWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC

Origin of Product

United States

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